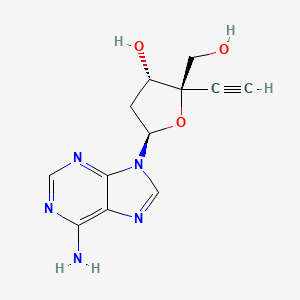

4'-Ethynyl-2'-deoxyadenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H13N5O3 |

|---|---|

Peso molecular |

275.26 g/mol |

Nombre IUPAC |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |

Clave InChI |

HMIGVKANVVLEOA-JOAULVNJSA-N |

SMILES isomérico |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |

SMILES canónico |

C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4'-Ethynyl-2'-deoxyadenosine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its clinically significant fluorinated analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir, MK-8591). Due to the extensive research and clinical development focusing on EFdA, this guide will primarily detail the well-elucidated mechanisms of this potent antiretroviral agent, while noting its relationship to EdA.

Introduction and Overview

This compound (EdA) and its derivative, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), are nucleoside analogs that have demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). EFdA, in particular, has emerged as a highly potent therapeutic candidate due to its unique structural features and multi-faceted mechanism of action. Unlike many other nucleoside reverse transcriptase inhibitors (NRTIs), EFdA possesses a 3'-hydroxyl group, yet it functions as a highly effective chain terminator. This is attributed to the presence of a 4'-ethynyl group, which introduces novel inhibitory properties. This guide will delve into the molecular and cellular mechanisms that underpin the potent antiviral effects of EFdA.

Cellular Metabolism and Activation

Upon entry into the host cell, EFdA undergoes a series of phosphorylation steps to become its active triphosphate form, EFdA-triphosphate (EFdA-TP). This metabolic activation is a prerequisite for its antiviral activity.

Phosphorylation Pathway

The conversion of EFdA to EFdA-TP is catalyzed by host cell kinases. The initial and rate-limiting step is the phosphorylation to EFdA-monophosphate (EFdA-MP), which is primarily carried out by deoxycytidine kinase (dCK).[1] Subsequent phosphorylations to the diphosphate and triphosphate forms are also mediated by cellular kinases. The presence of the 3'-OH group on EFdA enhances its recognition as a substrate by these kinases, contributing to its efficient activation.[1]

Metabolic Stability

A key feature contributing to the high potency and long intracellular half-life of EFdA is its resistance to degradation by cellular enzymes. The 2-fluoro substitution on the adenine base significantly reduces its susceptibility to deamination by adenosine deaminase (ADA).[2] This increased stability leads to higher intracellular concentrations of the active EFdA-TP, prolonging its antiviral effect. The intracellular half-life of EFdA-TP has been reported to be between 78.5 to 128 hours.[3]

Figure 1: Cellular metabolism and activation of EFdA.

Molecular Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary target of EFdA-TP is the HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. EFdA exhibits a novel and complex mechanism of action, classifying it as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).

Incorporation into Viral DNA

EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain during reverse transcription. Pre-steady-state kinetic analyses have shown that HIV-1 RT can incorporate EFdA-TP with an efficiency comparable to or even greater than dATP.[4]

Multiple Inhibitory Mechanisms

Once incorporated, EFdA-monophosphate (EFdA-MP) disrupts the function of HIV-1 RT through several mechanisms:

-

Immediate Chain Termination: In certain sequence contexts, the incorporation of EFdA-MP acts as a de facto immediate chain terminator, halting further DNA synthesis.[5]

-

Delayed Chain Termination: In other sequence contexts, RT can incorporate one additional nucleotide after EFdA-MP, but subsequent elongation is severely impaired, leading to delayed chain termination.[5]

-

Translocation Inhibition: A key aspect of EFdA's mechanism is its ability to inhibit the translocation of the RT enzyme along the DNA-RNA hybrid.[1] The 4'-ethynyl group of the incorporated EFdA-MP is thought to sterically hinder the repositioning of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site of the enzyme's active site, thereby stalling the process of reverse transcription.

-

Misincorporation: EFdA-TP can be misincorporated opposite incorrect template bases, leading to mismatched primers that are difficult for RT to extend.[5]

References

- 1. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Ethynyl-2'-deoxyadenosine and its Analogs: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its highly potent analog, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA, Islatravir, MK-8591). These nucleoside analogs represent a significant advancement in the field of antiviral therapy, particularly for the treatment of Human Immunodeficiency Virus (HIV) infection. This document details their unique mechanism of action as Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs), summarizes key quantitative data on their efficacy and safety, and provides detailed experimental protocols for their synthesis and evaluation. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of these promising therapeutic agents.

Discovery and Rationale

The quest for novel antiretroviral agents with improved potency, a higher barrier to resistance, and more favorable pharmacokinetic profiles led to the exploration of modifications at the 4'-position of the nucleoside sugar moiety. The introduction of a rigid, sterically demanding ethynyl group at this position was hypothesized to interfere with the catalytic activity of HIV reverse transcriptase (RT). This exploration led to the discovery of a series of 4'-substituted nucleoside analogs with potent anti-HIV activity.

Among these, this compound (EdA) demonstrated significant inhibitory activity against HIV-1. However, its susceptibility to degradation by adenosine deaminase (ADA) limited its therapeutic potential. To overcome this limitation, a fluorine atom was introduced at the 2-position of the adenine base, leading to the synthesis of 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA or Islatravir). This modification rendered the compound resistant to deamination by ADA, significantly enhancing its intracellular half-life and antiviral potency.[1] EFdA has since emerged as a clinical candidate with exceptional, picomolar activity against a wide range of HIV-1 strains, including those resistant to currently approved nucleoside reverse transcriptase inhibitors (NRTIs).[1][2][3]

Mechanism of Action: Nucleoside Reverse Transcriptase Translocation Inhibition

Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EdA and EFdA possess a 3'-OH. Their primary mechanism of action is as Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs).

Following intracellular phosphorylation to their active triphosphate form (EdA-TP or EFdA-TP), these analogs are incorporated into the nascent viral DNA chain by HIV RT. The presence of the 4'-ethynyl group then sterically hinders the translocation of the enzyme along the DNA:RNA template. This stalling of the RT complex prevents the addition of the next nucleotide, effectively terminating DNA synthesis.

dot

Quantitative Data

The following tables summarize the key quantitative data for EdA and EFdA, highlighting the superior potency and selectivity of the fluorinated analog.

Table 1: In Vitro Anti-HIV-1 Activity

| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |

| EdA | HIV-1 (Wild-Type) | MT-4 | 98 | |

| EFdA | HIV-1 (JR-CSF) | PBMCs | 0.25 | [4] |

| EFdA | HIV-1 (Wild-Type) | - | ~0.07 | [3] |

| EFdA | HIV-1 (IIIb) | MT4 | 0.073 (73 pM) | |

| EFdA | HIV-2 (EHO) | MT4 | 0.098 (98 pM) | |

| EFdA | HIV-1 (NL4-3) | - | 0.05 (50 pM) | |

| EFdA | Multi-drug resistant HIV-1 | - | Potent Activity | [3] |

Table 2: Cytotoxicity

| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| EdA | MT-4 | >100 | >1020 | |

| EFdA | PBMCs | 46 | 184,000 | [4] |

| EFdA | - | - | ~200,000 | [1] |

Table 3: Pharmacokinetic Parameters of EFdA

| Species | Dose | Route | Cmax (µM) | Tmax (h) | Reference |

| Mouse | 5 mg/kg | Oral | ~1.5 | 0.5 | [4] |

| Rhesus Macaque | 5 mg/kg | Oral | ~1.0 | 1.5 | [4] |

Experimental Protocols

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)

The following is a summarized, multi-step enantioselective synthesis adapted from McLaughlin et al., Org. Lett. 2017.

Workflow for the Enantioselective Synthesis of EFdA dot

Detailed Protocol:

-

Step 1: Biocatalytic Desymmetrization: A prochiral diacetate is subjected to enzymatic hydrolysis to selectively remove one acetate group, yielding a chiral monoacetate.

-

Step 2: Protection and Oxidation: The resulting alcohol is protected, and the ester is converted to a β-ketoester.

-

Step 3: Asymmetric Transfer Hydrogenation: A Noyori-type asymmetric transfer hydrogenation is employed to stereoselectively reduce the ketone, establishing the correct stereochemistry at the 3'-position.

-

Step 4: Lactonization and Protection: The resulting hydroxy ester is cyclized to a lactone, and the hydroxyl groups are appropriately protected.

-

Step 5: Glycosylation: The protected sugar moiety is glycosylated with silylated 2-fluoroadenine.

-

Step 6: Anomer Separation: The desired β-anomer is isolated via selective crystallization.

-

Step 7: Deprotection: All protecting groups are removed to yield the final product, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine.

For specific reagents, reaction conditions, and yields for each step, refer to the supporting information of McLaughlin, M., et al. (2017). Organic Letters, 19(4), 926–929.

Synthesis of this compound (EdA)

A detailed, step-by-step experimental protocol for the synthesis of the non-fluorinated EdA is not as readily available in the public domain. However, the general strategy involves the synthesis of a 4'-ethynyl-substituted ribose derivative followed by glycosylation with adenine. Key steps often include:

-

Preparation of a 4'-ethynyl sugar intermediate: This can be achieved through various synthetic routes, often starting from a commercially available sugar.

-

Glycosylation: The protected 4'-ethynyl sugar is then coupled with a protected adenine base.

-

Deprotection: Removal of all protecting groups to yield the final product.

In Vitro Anti-HIV-1 Activity Assay

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.

-

Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.

-

Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound (EdA or EFdA).

-

Endpoint Measurement: After 7 days of incubation, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits HIV-1 replication by 50% compared to the untreated control.

Cytotoxicity Assay

-

Cell Culture: A suitable cell line (e.g., MT-4, CEM) or unstimulated PBMCs are seeded in a 96-well plate.

-

Drug Treatment: The cells are incubated with serial dilutions of the test compound for a period that corresponds to the antiviral assay (e.g., 7 days).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.

Intracellular Activation and Signaling

For EdA and EFdA to exert their antiviral effect, they must be phosphorylated intracellularly to their active triphosphate forms. The initial and rate-limiting step is the addition of the first phosphate group.

Intracellular Phosphorylation Pathway of EFdA dot

Studies have shown that deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of EFdA to EFdA-monophosphate.[3] Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular kinases. The efficient phosphorylation of EFdA contributes to its high intracellular concentration of the active triphosphate metabolite and its potent antiviral activity.

Conclusion

This compound and its 2-fluoro analog, EFdA, are a novel class of antiretroviral agents with a unique mechanism of action. The exceptional potency of EFdA against both wild-type and drug-resistant HIV-1, coupled with its favorable pharmacokinetic profile and high selectivity index, makes it a highly promising candidate for the treatment and prevention of HIV infection. The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance antiviral therapies. Further research into this class of compounds may lead to the development of even more effective and durable treatments for HIV and other viral diseases.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Ethynyl-2'-deoxyadenosine: A Technical Guide to a Potent Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2'-deoxyadenosine (EdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action that sets it apart from other drugs in its class. Its exceptional antiviral activity against both wild-type and drug-resistant strains of HIV-1, coupled with a favorable pharmacokinetic profile, has positioned it as a promising candidate for both HIV treatment and pre-exposure prophylaxis (PrEP). This technical guide provides an in-depth overview of the core scientific and clinical data on this compound, including its mechanism of action, antiviral potency, resistance profile, and key experimental methodologies.

Introduction

Nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection. These drugs act as chain terminators after being incorporated into the nascent viral DNA by reverse transcriptase (RT). This compound (EdA) is a next-generation NRTI that, unlike many of its predecessors, possesses a 3'-hydroxyl group, a feature typically associated with natural nucleosides. This structural characteristic, along with a 4'-ethynyl and a 2-fluoro substitution, contributes to its remarkable potency and distinct mechanism of action. EdA has demonstrated exceptional anti-HIV-1 activity at picomolar concentrations in cellular assays.

Mechanism of Action

This compound is more accurately classified as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI). Its mechanism of action is multifaceted and distinct from conventional NRTIs.

Following intracellular phosphorylation to its active triphosphate form (EdA-TP), the molecule is incorporated into the growing viral DNA chain by HIV-1 RT. Despite the presence of a 3'-hydroxyl group, which would typically allow for the addition of the next nucleotide, the bulky 4'-ethynyl group hinders the translocation of the reverse transcriptase along the DNA template. This steric hindrance effectively halts further DNA synthesis, acting as a "de facto" chain terminator.

The 4'-ethynyl group of EdA-TP fits into a hydrophobic pocket within the reverse transcriptase enzyme, defined by residues Ala-114, Tyr-115, Phe-160, and Met-184. This interaction not only facilitates the efficient incorporation of EdA-TP over the natural substrate dATP but also contributes to the difficulty in translocation after incorporation.

Furthermore, EdA can also act as a delayed chain terminator and can be misincorporated, leading to mismatched primers that are difficult for the enzyme to extend. This multi-pronged mechanism of inhibition may contribute to its high barrier to resistance.

The Potent Anti-HIV Activity of 4'-Ethynyl-2'-deoxyadenosine: A Technical Overview

For Immediate Distribution

This technical guide provides an in-depth analysis of the antiviral activity of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its highly potent derivative, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA, Islatravir), against the Human Immunodeficiency Virus (HIV). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the mechanism of action, quantitative efficacy, and experimental evaluation of these promising nucleoside reverse transcriptase inhibitors.

Executive Summary

This compound and its fluorinated analog, EFdA, represent a significant advancement in the landscape of anti-HIV therapeutics. These compounds exhibit remarkable potency against both wild-type and drug-resistant strains of HIV-1 and HIV-2. Notably, EFdA, also known as Islatravir, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) with a unique multi-faceted mechanism of action that distinguishes it from previously approved nucleoside reverse transcriptase inhibitors (NRTIs). Its exceptional potency, favorable resistance profile, and prolonged intracellular half-life underscore its potential as a cornerstone of future HIV treatment and prevention strategies.

Mechanism of Action

Unlike traditional NRTIs that lack a 3'-hydroxyl group, EdA and EFdA retain this moiety, yet still effectively terminate viral DNA synthesis. The primary target of these compounds is the HIV reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA.

The mechanism of action of EFdA is particularly noteworthy and involves multiple inhibitory pathways[1]:

-

Translocation-Defective Inhibition: After being phosphorylated to its active triphosphate form (EFdA-TP), the molecule is incorporated into the nascent viral DNA chain by HIV RT. The presence of the 4'-ethynyl group in a specific hydrophobic pocket of the RT enzyme hinders the translocation of the enzyme along the DNA template. This effectively stalls DNA synthesis, acting as a de facto immediate chain terminator[2][3].

-

Delayed Chain Termination: In some sequence contexts, EFdA-TP can allow for the incorporation of one additional nucleotide before halting DNA synthesis, functioning as a delayed chain terminator[1].

-

Misincorporation: The HIV RT can efficiently misincorporate EFdA-TP, leading to mismatched primers that are difficult for the enzyme to extend and are protected from excision[1].

This multi-pronged inhibitory action contributes to the high potency of EFdA and its robust activity against NRTI-resistant HIV strains.

Below is a diagram illustrating the proposed mechanism of action of EFdA.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Inhibition Mechanism of 4'-Ethynyl-2'-deoxyadenosine (EFdA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4'-Ethynyl-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique and multifaceted mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike all approved NRTIs, EFdA possesses a 3'-hydroxyl (3'-OH) group, yet it functions as a highly effective chain terminator. Its exceptional potency stems from its classification as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[1] After being phosphorylated to its active triphosphate form (EFdA-TP), it is incorporated into the nascent viral DNA chain by HIV-1 reverse transcriptase (RT). The defining feature of its mechanism is the subsequent inhibition of RT translocation, a critical step for the addition of the next nucleotide. This guide provides a comprehensive overview of the molecular basis of EFdA's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Inhibition Mechanism

The anti-HIV activity of EFdA is a result of several synergistic mechanisms that collectively lead to the termination of viral DNA synthesis. These mechanisms are rooted in the unique structural attributes of the molecule.

Structural Features and Cellular Activation

EFdA's structure is distinguished by three key modifications compared to the natural deoxyadenosine:

-

A 3'-Hydroxyl (3'-OH) Group: Typically absent in chain-terminating NRTIs, the presence of a 3'-OH group in EFdA allows for more efficient recognition and phosphorylation by host cellular kinases to its active triphosphate form, EFdA-TP.[1][2][3]

-

A 4'-Ethynyl Group (4'-E): This bulky substitution at the 4' position of the sugar ring is the primary driver of EFdA's unique mechanism.[1][4]

-

A 2-Fluoro (2-F) Group: The fluorine atom on the adenine base ring renders EFdA resistant to degradation by cellular enzymes like adenosine deaminase, contributing to its long intracellular half-life.[1][3]

Once inside the cell, EFdA is converted by host kinases into EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and finally the active moiety, EFdA-5'-triphosphate (EFdA-TP).[5]

Primary Mechanism: Translocation Inhibition

The central mechanism of EFdA is the inhibition of reverse transcriptase translocation.[1][4] The process unfolds as follows:

-

Efficient Incorporation: HIV-1 RT utilizes EFdA-TP as a substrate more efficiently than the natural dATP.[4][6]

-

Post-Incorporation Blockade: After EFdA-MP is incorporated into the 3' end of the nascent DNA primer, the 4'-ethynyl group extends into a conserved hydrophobic pocket within the polymerase active site.[4][7][8] This pocket is defined by RT residues Ala-114, Tyr-115, Phe-160, and Met-184.[4][9][10]

-

Translocation Failure: The strong van der Waals interactions between the 4'-ethynyl group and this hydrophobic pocket create a steric hindrance that physically prevents the RT from sliding along the DNA template-primer.[8][11] This diminished translocation means the active site is not vacated for the next incoming dNTP, effectively halting further DNA synthesis.[4][7] Because of this novel action, EFdA is classified as a Translocation-Defective RT Inhibitor (TDRTI) or a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[1][4][6]

Secondary Inhibition Mechanisms

EFdA's potency is amplified by several additional inhibitory activities that are dependent on the nucleic acid sequence context.[2]

-

Immediate Chain Termination (ICT): In many sequence contexts, the translocation block is so severe that EFdA acts as a de facto immediate chain terminator, despite having a 3'-OH group.[1][2][12] The primer terminated with EFdA-MP cannot be extended.[4]

-

Delayed Chain Termination (DCT): In some cases, the RT can manage to incorporate one additional nucleotide after EFdA-MP.[1][2][12] However, upon subsequent translocation, the 4'-ethynyl group of the now internal EFdA moiety sterically clashes with the "primer grip" region of RT, leading to the dissociation of the nucleic acid and suppression of further DNA synthesis.[1]

-

Facile Misincorporation: RT can efficiently misincorporate EFdA-MP opposite an incorrect template base (e.g., G, A, or C).[2][7] The resulting mismatched primers are extremely difficult for RT to extend and are also protected from phosphorolytic excision, a common mechanism of NRTI resistance.[2][7]

Quantitative Data: Antiviral Potency and Inhibition

The following table summarizes key quantitative data demonstrating the high potency of EFdA against various HIV strains and in different experimental systems.

| Parameter | Value | Cell Line / Condition | Virus Strain/Enzyme | Reference |

| EC₅₀ | 50 pM (0.05 nM) | Activated PBMCs | HIV-1 | [4][6] |

| EC₅₀ | 73 pM | MT4 cells | HIV-1IIIb | [1] |

| EC₅₀ | 98 pM | MT4 cells | HIV-2EHO | [1] |

| EC₅₀ | 50 pM | MT4 cells | HIV-1NL4-3 | [1] |

| EC₅₀ | 8.3 nM | - | HIV-1 (M184V mutant) | [13] |

| IC₅₀ | 104 nM | In vitro primer extension assay | Wild-Type HIV-1 RT | [4] |

Visualizations: Pathways and Workflows

EFdA Cellular Activation and Multi-modal RT Inhibition

References

- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The High Genetic Barrier of EFdA/MK-8591 Stems from Strong Interactions with the Active Site of Drug-Resistant HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ETD | Inhibition and resistance mechanisms of HIV targeting antivirals | ID: dr26xz84f | Emory Theses and Dissertations [etd.library.emory.edu]

- 13. researchgate.net [researchgate.net]

The Decisive Impact of 4'-Ethynyl Substitution on the Antiviral Efficacy of 2'-Deoxyadenosine Analogs

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural attributes of 4'-Ethynyl-2'-deoxyadenosine and its derivatives, with a particular focus on how these modifications influence their potent antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). We delve into the structure-activity relationships, detailing the profound impact of the 4'-ethynyl group and 2-fluoro substitutions on antiviral potency, resistance profiles, and metabolic stability. This document summarizes key quantitative data, outlines detailed experimental protocols for the evaluation of these compounds, and presents visual representations of critical biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

The quest for novel antiviral agents with improved efficacy, favorable resistance profiles, and enhanced safety is a cornerstone of infectious disease research. Nucleoside reverse transcriptase inhibitors (NRTIs) have been a mainstay of anti-HIV therapy for decades. A significant advancement in this class of compounds has been the strategic modification of the nucleoside scaffold. The introduction of a 4'-ethynyl group to 2'-deoxyadenosine has given rise to a series of highly potent antiviral agents. This guide will explore the critical structural features of this compound (4'-E-dA) and its clinically significant analog, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591), to elucidate the molecular basis of their powerful antiviral effects.

Core Structural Attributes and Antiviral Potency

The antiviral potency of 4'-substituted 2'-deoxyadenosine analogs is profoundly influenced by specific chemical modifications to both the sugar moiety and the nucleobase.

The 4'-Ethynyl Group: A Key to Enhanced Activity

The introduction of an ethynyl group at the 4'-position of the deoxyribose sugar ring is a critical determinant of the enhanced antiviral activity of these nucleoside analogs. This modification confers several advantageous properties:

-

Conformational Rigidity: The 4'-ethynyl group restricts the conformation of the sugar ring, favoring the "North" (C3'-endo) pucker. This conformation is preferred by HIV-1 reverse transcriptase (RT), leading to more efficient binding and incorporation of the analog into the growing viral DNA chain.[1]

-

Mechanism of Action: For the highly potent analog EFdA, the 4'-ethynyl group is instrumental in its unique mechanism as a Reverse Transcriptase Translocation Inhibitor (NRTTI). After incorporation into the viral DNA, the 4'-ethynyl group sterically hinders the translocation of the reverse transcriptase enzyme along the DNA template, effectively halting further DNA synthesis.[2]

The 2-Fluoro Substitution: Enhancing Metabolic Stability and Potency

The addition of a fluorine atom at the 2-position of the adenine base, as seen in EFdA, provides significant benefits:

-

Resistance to Deamination: This modification renders the molecule resistant to degradation by adenosine deaminase (ADA), a key enzyme in purine metabolism.[2] This resistance increases the intracellular half-life of the compound, allowing for the sustained formation of the active triphosphate metabolite.

-

Increased Potency: The 2-fluoro substitution contributes to the exceptionally high potency of EFdA against both wild-type and drug-resistant HIV strains.[2]

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of this compound (4'-E-dA), 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA), and other relevant nucleoside analogs against various strains of HIV-1.

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 4'-E-dA | HIV-1 (Wild-Type) | MT-4 | 98 | >100 | >1020 | [3] |

| EFdA | HIV-1 (Wild-Type) | MT-4 | 0.05 - 3 | >10 | ~200,000 | [2][3] |

| EFdA | HIV-1 (JR-CSF) | PBMCs | 0.25 | 46 | 184,000 | [4] |

| EFdA | HIV-1 (K65R mutant) | - | - | - | Hypersusceptible | [3] |

| EFdA | HIV-1 (M184V mutant) | - | 8.3 | - | - | [5] |

| EFdA | HIV-1 (Multi-drug resistant) | - | Potent activity | - | - | [3] |

| CL-197 | HIV-1 (Wild-Type) | - | 0.9 | >100 | >111,111 | [6] |

| AZT | HIV-1 (Wild-Type) | TZM-bl | 180 | - | - | [3] |

| Tenofovir (TFV) | HIV-1 (Wild-Type) | TZM-bl | 14 | - | - | [3] |

| Lamivudine (3TC) | HIV-1 (Wild-Type) | TZM-bl | 1210 | - | - | [3] |

| Emtricitabine (FTC) | HIV-1 (Wild-Type) | TZM-bl | 370 | - | - | [3] |

Table 1: Comparative antiviral activity and cytotoxicity of this compound analogs and other NRTIs against HIV-1.

| Compound | Intracellular Half-life of Triphosphate | Cell Type | Reference(s) |

| EFdA | >72 hours | Human PBMCs | [7] |

| EFdA | Prolonged | Human and Rhesus blood cells | [5] |

Table 2: Intracellular half-life of the active triphosphate form of EFdA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Anti-HIV-1 Activity Assay in MT-4 Cells (p24 Antigen Capture ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 antigen produced in the culture supernatant.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

Test compounds (e.g., this compound analogs)

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Plate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 50 µL of the diluted compounds to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.

-

Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

-

After incubation, centrifuge the plates to pellet the cells.

-

Carefully collect the culture supernatants.

-

Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

-

Determine the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs) (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of the test compounds.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, IL-2)

-

Phytohemagglutinin (PHA)

-

Test compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 2-3 days.

-

Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with no compound as cell viability controls.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 5-7 days).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate to pellet the cells and carefully remove the culture medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template/primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled analog)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Test compounds

-

Microtiter plates (e.g., streptavidin-coated for non-radioactive assays)

-

Scintillation counter or appropriate plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

-

Add serial dilutions of the test compound to the wells of the microtiter plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding a specific amount of recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or by washing steps).

-

Quantify the amount of incorporated labeled dNTP, which is proportional to the RT activity.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the compound concentration.

Mandatory Visualizations

Metabolic Activation Pathway of this compound Analogs

The antiviral activity of this compound and its analogs is dependent on their intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases.

Caption: Intracellular phosphorylation cascade of this compound.

Experimental Workflow for Antiviral Activity and Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial screening of nucleoside analogs for their antiviral efficacy and cytotoxicity.

Caption: Workflow for antiviral and cytotoxicity screening of nucleoside analogs.

Conclusion

The structural modifications at the 4'-position of 2'-deoxyadenosine, particularly the introduction of an ethynyl group, have proven to be a highly effective strategy for developing potent antiviral agents. This compound and its 2-fluoro derivative, EFdA, exhibit exceptional activity against a broad spectrum of HIV-1 strains, including those resistant to conventional NRTIs. The key structural attributes—the 4'-ethynyl group and the 2-fluoro substitution—synergistically enhance antiviral potency, confer a unique mechanism of action, and improve metabolic stability. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the design and evaluation of next-generation nucleoside analogs for the treatment of viral infections.

References

- 1. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ablinc.com [ablinc.com]

- 5. Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiretroviral potency of 4′-ethnyl-2′-fluoro-2′-deoxyadenosine, tenofovir alafenamide and second-generation NNRTIs across diverse HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]

4'-Ethynyl-2'-deoxyadenosine: A Technical Deep Dive into its Role in Halting Viral Replication

For Immediate Release

[City, State] – [Date] – 4'-Ethynyl-2'-deoxyadenosine (EdA), a nucleoside analog, has demonstrated significant potential as an inhibitor of viral replication. This technical guide provides an in-depth analysis of its mechanism of action, antiviral activity against various viruses, and the experimental methodologies used to characterize its function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (EdA) is a synthetic purine nucleoside analog characterized by an ethynyl group at the 4' position of the deoxyribose sugar. This structural modification is pivotal to its antiviral properties. Like other nucleoside analogs, EdA's therapeutic action is predicated on its ability to be metabolized within host cells into its active triphosphate form, which then interferes with the replication of viral genetic material. While its more widely studied counterpart, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA or Islatravir), has shown greater potency, EdA itself serves as a crucial molecule for understanding the structure-activity relationships of this class of antiviral agents. A key characteristic of EdA is its susceptibility to degradation by adenosine deaminase (ADA), an enzyme involved in purine metabolism.[1] This affects its intracellular half-life and overall antiviral efficacy.

Mechanism of Action

The antiviral activity of this compound stems from its role as a competitive inhibitor and a chain terminator of viral polymerases.

Intracellular Activation

For EdA to exert its antiviral effect, it must first be transported into the host cell and then undergo phosphorylation by host cell kinases to its active triphosphate form, EdA-triphosphate (EdA-TP). This process is initiated by deoxycytidine kinase.[2] The resulting EdA-TP is a structural mimic of the natural deoxyadenosine triphosphate (dATP).

Inhibition of Viral Polymerase and Chain Termination

Once formed, EdA-TP competes with the endogenous dATP for incorporation into the nascent viral DNA chain by the viral polymerase (e.g., reverse transcriptase in retroviruses).[3] Despite possessing a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, the presence of the bulky 4'-ethynyl group on the sugar moiety of the incorporated EdA monophosphate (EdA-MP) leads to chain termination.[4] This termination can occur either immediately or after the addition of a few more nucleotides, a mechanism known as delayed chain termination.[4] The steric hindrance caused by the 4'-ethynyl group prevents the proper positioning of the incoming nucleotide and disrupts the translocation of the polymerase along the nucleic acid template.[5]

References

The Crucial Role of the 3'-OH Group in the Antiviral Mechanism of 4'-Ethynyl-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2'-deoxyadenosine (EdA) represents a class of potent nucleoside reverse transcriptase inhibitors (NRTIs) that, paradoxically, retain the 3'-hydroxyl (3'-OH) group typically removed to induce chain termination of viral DNA synthesis. This guide delves into the intricate role of the 3'-OH group in the context of the 4'-ethynyl modification, which collectively endows EdA and its derivatives with a unique and powerful antiviral mechanism. By mimicking natural nucleosides, the 3'-OH group facilitates efficient phosphorylation and incorporation by viral polymerases. However, the steric hindrance imposed by the 4'-ethynyl group subsequently obstructs the enzyme's translocation, leading to a "de facto" chain termination. This technical paper will provide a comprehensive overview of the biochemical interactions, mechanism of action, and experimental evaluation of EdA, with a focus on the critical interplay between its 3'-OH and 4'-ethynyl moieties.

Introduction: A Paradigm Shift in NRTI Design

Traditional nucleoside reverse transcriptase inhibitors (NRTIs) function as obligate chain terminators due to the absence of a 3'-OH group, which is essential for the formation of the phosphodiester bond required for DNA chain elongation. In a departure from this established principle, 4'-substituted NRTIs like this compound (EdA) and its highly potent analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), possess a 3'-OH group.[1] This structural feature allows them to be more readily recognized and processed by both cellular kinases and viral polymerases, enhancing their intracellular activation and incorporation into the nascent viral DNA.[1]

The antiviral potency of these compounds arises not from the lack of a 3'-OH, but from the strategic placement of a bulky ethynyl group at the 4' position of the sugar ring. This modification creates a steric clash after incorporation, effectively halting DNA synthesis by a unique mechanism known as translocation inhibition.

The Dual Role of the 3'-OH and 4'-Ethynyl Groups

The antiviral efficacy of EdA is a direct consequence of the synergistic interaction between its 3'-OH and 4'-ethynyl groups.

-

The 3'-OH Group: The "Key" to Cellular Machinery: The presence of the 3'-OH group makes EdA a more favorable substrate for cellular nucleoside kinases, which are responsible for phosphorylating the molecule to its active triphosphate form (EdA-TP). This efficient phosphorylation is a critical step for its antiviral activity. Furthermore, viral polymerases, such as HIV-1 reverse transcriptase (RT), recognize and incorporate EdA-TP more efficiently than many NRTIs lacking a 3'-OH group.

-

The 4'-Ethynyl Group: The "Brake" on Polymerase Activity: Once incorporated into the growing DNA chain, the 4'-ethynyl group extends into a hydrophobic pocket within the polymerase's active site. This interaction, while favorable for initial binding and incorporation, becomes a significant impediment to the enzyme's ability to translocate along the DNA template to the next position. This stalled translocation effectively terminates further DNA synthesis, despite the availability of the 3'-OH for the next nucleotide to be added. This mechanism has led to the classification of compounds like EFdA as Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs).

Quantitative Analysis of Antiviral Activity and Biochemical Interactions

The following tables summarize the key quantitative data for EdA and its derivatives, primarily focusing on their activity against HIV-1. Data for Hepatitis B Virus (HBV) is included where available for related 4'-substituted nucleoside analogs, suggesting a broader spectrum of activity for this class of compounds.

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds

| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| This compound (EdA) | HIV-1 | MT-4 | 98 | >100 | >1020 |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | Activated PBMCs | 0.05 | - | - |

| 4'-Azido-2'-deoxyguanosine (AdG) | HBV | HepG2 2.2.15 | 9.7 | >100 | >10309 |

| 4'-Azido-2-amino-2'-deoxyadenosine (AAdA) | HBV | HepG2 2.2.15 | 5.1 | >100 | >19608 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Kinetic Parameters for the Incorporation of EFdA-TP by HIV-1 Reverse Transcriptase

| Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | Incorporation Efficiency (kₖₐₜ/Kₘ) (µM⁻¹s⁻¹) |

| dATP (natural substrate) | 4.8 ± 1.3 | 3.3 ± 0.3 | 0.69 |

| EFdA-TP | 2.5 ± 0.9 | 3.5 ± 0.4 | 1.4 |

| ddATP | 11.2 ± 3.1 | 3.9 ± 0.5 | 0.35 |

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. kₖₐₜ (catalytic constant) represents the turnover number of the enzyme.

Signaling Pathways and Experimental Workflows

The mechanism of action and the experimental workflow for evaluating compounds like EdA can be visualized through the following diagrams.

Caption: Intracellular phosphorylation cascade of EdA.

Caption: Inhibition of viral DNA synthesis by EdA-TP.

Caption: Workflow for antiviral evaluation of EdA.

Detailed Experimental Protocols

Determination of Antiviral Activity (EC₅₀) in Cell Culture

This protocol describes a general method for determining the 50% effective concentration (EC₅₀) of EdA against HIV-1 in a cell-based assay.

Objective: To quantify the concentration of EdA required to inhibit viral replication by 50%.

Materials:

-

MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

HIV-1 viral stock (e.g., HIV-1IIIB or HIV-1NL4-3)

-

This compound (EdA) stock solution

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

p24 antigen ELISA kit or a reverse transcriptase activity assay kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare a serial dilution of EdA in complete medium. The concentration range should bracket the expected EC₅₀.

-

Infection and Treatment: Add 50 µL of the diluted EdA to the appropriate wells. Subsequently, infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection [MOI] of 0.01). Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator.

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the level of viral replication by measuring the amount of p24 antigen using an ELISA kit or by measuring reverse transcriptase activity, according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of viral replication against the log of the EdA concentration. The EC₅₀ value is determined by non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to determine the kinetic parameters of EdA-TP incorporation by purified HIV-1 RT.

Objective: To determine the Kₘ and kₖₐₜ for the incorporation of EdA-TP into a DNA primer-template.

Materials:

-

Purified recombinant HIV-1 RT

-

EdA-triphosphate (EdA-TP)

-

Natural dNTPs (dATP, dTTP, dCTP, dGTP)

-

A synthetic DNA template-primer duplex (e.g., a 25-mer template annealed to a 5'-radiolabeled 17-mer primer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Quench solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the DNA template-primer duplex and HIV-1 RT in the reaction buffer.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of EdA-TP or the natural dATP (for comparison).

-

Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots of the reaction and immediately add them to the quench solution to stop the reaction.

-

Gel Electrophoresis: Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.

-

Quantification: Visualize the radiolabeled DNA products using a phosphorimager and quantify the amount of extended primer.

-

Data Analysis: Plot the product formation over time for each substrate concentration. Determine the initial velocity (v₀) for each concentration. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Calculate kₖₐₜ from Vₘₐₓ.

Intracellular Phosphorylation Assay

This protocol describes a method to assess the conversion of EdA to its active triphosphate form within cells.

Objective: To determine the extent and rate of intracellular phosphorylation of EdA.

Materials:

-

Cell line of interest (e.g., CEM cells, PBMCs)

-

Radiolabeled [³H]-EdA

-

Cell lysis buffer

-

Perchloric acid

-

High-performance liquid chromatography (HPLC) system with an anion-exchange column

-

Scintillation counter

Procedure:

-

Cell Treatment: Incubate the cells with [³H]-EdA for various time points.

-

Cell Lysis and Extraction: At each time point, harvest the cells, wash them with cold PBS, and lyse them. Extract the intracellular nucleotides using cold perchloric acid.

-

Neutralization: Neutralize the extracts.

-

HPLC Analysis: Separate the different phosphorylated forms of EdA (EdA-MP, EdA-DP, EdA-TP) from the natural cellular nucleotides using an anion-exchange HPLC column.

-

Quantification: Collect the fractions corresponding to each phosphorylated species and quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Determine the intracellular concentration of each phosphorylated metabolite of EdA over time.

Conclusion

The 3'-OH group of this compound is not a liability but a key feature that enhances its antiviral profile. By enabling efficient cellular processing and viral polymerase recognition, it sets the stage for the 4'-ethynyl group to act as a potent inhibitor of translocation, ultimately leading to chain termination. This unique mechanism of action makes EdA and its derivatives highly effective against wild-type and drug-resistant viral strains. The in-depth understanding of this interplay, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of this promising class of antiviral agents for the treatment of HIV, HBV, and potentially other viral infections. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance these and other novel antiviral therapies.

References

Methodological & Application

Application Notes and Protocols for 4'-Ethynyl-2'-deoxyadenosine and its Analogs in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 4'-Ethynyl-2'-deoxyadenosine (EdA) and its highly potent fluorinated analog, 4'-Ethynyl-2'-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), in Human Immunodeficiency Virus (HIV) research. These nucleoside analogs represent a significant advancement in anti-HIV therapeutics due to their novel mechanism of action. While EdA has demonstrated anti-HIV activity, the focus of current research and clinical development has shifted to EFdA due to its substantially greater potency and improved pharmacokinetic profile.[1][2] These notes will primarily detail the applications of EFdA, with comparative data for EdA where available, to provide a comprehensive guide for researchers.

EFdA is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1][3] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators, EFdA possesses a 3'-hydroxyl group. Its unique mode of action involves multiple mechanisms that potently inhibit the HIV-1 reverse transcriptase (RT).[3][4][5]

Mechanism of Action

Once inside a cell, EFdA is phosphorylated by host cell kinases to its active triphosphate form, EFdA-TP.[4][6] EFdA-TP inhibits HIV reverse transcriptase through several distinct mechanisms:

-

Immediate Chain Termination: After incorporation into the nascent viral DNA, the 4'-ethynyl group of EFdA hinders the translocation of the reverse transcriptase, effectively halting further DNA synthesis.[3][4]

-

Delayed Chain Termination: In some sequence contexts, the reverse transcriptase can add one more nucleotide after incorporating EFdA before translocation is fully blocked.[5]

-

Mismatched Primer Formation: EFdA can be misincorporated by the reverse transcriptase, leading to mismatched DNA primers that are difficult for the enzyme to extend.[5]

This multi-faceted inhibition contributes to the high potency of EFdA and its high barrier to resistance.[4]

Signaling Pathway Diagram

Caption: HIV replication cycle and the inhibitory mechanism of EFdA.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Efficacy of EdA and EFdA

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | Reference |

| EdA | HIV-1 (Wild-Type) | MT-4 | 98 | [7] |

| EFdA (Islatravir) | HIV-1 (JR-CSF) | PBMCs | 0.25 | [8] |

| EFdA (Islatravir) | HIV-1 (IIIb) | MT-4 | 0.073 | [9] |

| EFdA (Islatravir) | HIV-2 (EHO) | MT-4 | 0.098 | [9] |

| EFdA (Islatravir) | HIV-1 (NL4-3) | - | 0.05 | [9] |

| EFdA (Islatravir) | HIV-1 (Wild-Type) | PBMCs | 0.05 | [10] |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: In Vitro Cytotoxicity and Selectivity Index of EFdA

| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| EFdA (Islatravir) | PBMCs | > 46 | 184,000 | [8] |

| EFdA (Islatravir) | CaSki | > 50 µg/ml | - | [2] |

| EFdA (Islatravir) | A431 | > 50 µg/ml | - | [2] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 3: Pharmacokinetic Properties of EFdA (Islatravir)

| Parameter | Species | Dose | Tₘₐₓ | Cₘₐₓ | Intracellular t₁/₂ (EFdA-TP) | Reference |

| Oral Bioavailability | Mouse | 5 mg/kg | 30 min | µM levels | - | [8] |

| Rhesus Macaque | 5 mg/kg | 90 min | µM levels | >72 h | [8] | |

| Plasma Half-life (t₁/₂) | Human | Single Dose | - | - | 50-60 h | [3] |

| Intracellular Half-life (t₁/₂) | Human | Single Dose | - | - | 120 h | [6] |

Tₘₐₓ: Time to maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Half-life.

Experimental Protocols

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of EdA/EFdA.

Protocol 1: Cytotoxicity Assay using MTT

This protocol determines the concentration of EdA/EFdA that is toxic to host cells, allowing for the calculation of the 50% cytotoxic concentration (CC₅₀).

Materials:

-

Human cell line (e.g., MT-4, CEM, PBMCs)

-

Complete culture medium

-

96-well microtiter plates

-

EdA or EFdA stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of EdA/EFdA in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each drug concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-HIV Activity Assay using p24 Antigen ELISA

This protocol measures the inhibition of HIV-1 replication by EdA/EFdA by quantifying the amount of p24 capsid protein in the cell culture supernatant.

Materials:

-

Target cells (e.g., activated PBMCs, TZM-bl cells)

-

HIV-1 stock (e.g., HIV-1 IIIb, NL4-3)

-

96-well culture plates

-

EdA or EFdA stock solution

-

Commercial HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Infection: Seed target cells in a 96-well plate. Infect the cells with a predetermined amount of HIV-1 for 2-4 hours.

-

Washing: Wash the cells to remove the viral inoculum.

-

Compound Addition: Add fresh culture medium containing serial dilutions of EdA/EFdA to the infected cells in triplicate. Include infected cells without the drug (virus control) and uninfected cells (cell control).

-

Incubation: Incubate the plate for 3-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 in each sample. Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Kit Based)

This protocol assesses the direct inhibitory effect of the triphosphate form of EdA/EFdA on the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template-primer

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

-

EFdA-triphosphate (EFdA-TP) or EdA-triphosphate (EdA-TP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT), and a mix of dNTPs with [³H]-dTTP.

-

Inhibitor Addition: Add varying concentrations of EFdA-TP or EdA-TP to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified HIV-1 RT to each tube.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ (50% inhibitory concentration) value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its fluorinated analog, EFdA (Islatravir), are potent inhibitors of HIV-1 replication. EFdA, in particular, has demonstrated exceptional potency against a wide range of HIV-1 strains, including those resistant to other nucleoside analogs, and possesses a favorable pharmacokinetic and safety profile. The provided protocols offer a framework for the in vitro evaluation of these compounds, enabling researchers to further investigate their mechanism of action and potential as anti-HIV therapeutic agents. The unique multi-modal mechanism of EFdA as a nucleoside reverse transcriptase translocation inhibitor makes it a compelling candidate for further research and development in the fight against HIV/AIDS.

References

- 1. santiago-lab.com [santiago-lab.com]

- 2. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Islatravir Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 4. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular islatravir pharmacology differs between species in an in vitro model: implications for preclinical study design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EFdA, a Reverse Transcriptase Inhibitor, Potently Blocks HIV-1 Ex Vivo Infection of Langerhans Cells within Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4'-ethynyl-2'-deoxy-4'-thioribonucleosides, a class of nucleoside analogues with potential therapeutic applications, including anti-HIV activity. The synthesis is based on the work of Haraguchi et al., which utilizes an electrophilic glycosidation of a key 4-ethynyl-4-thiofuranoid glycal donor with various nucleobases.[1][2][3]

I. Overview of the Synthetic Strategy

The synthesis of 4'-ethynyl-2'-deoxy-4'-thioribonucleosides is a multi-step process that can be divided into two main stages:

-

Synthesis of the Glycosyl Donor: The key intermediate, a 4-ethynyl-4-thiofuranoid glycal, is prepared from a readily available starting material, 2,3-O-isopropylidene-L-lyxonolactone. This involves the formation of a tetrahydrothiophene ring system, introduction of an ethynyl group at the 4'-position, and subsequent formation of the glycal.

-

Glycosidation and Deprotection: The prepared thiofuranoid glycal is then coupled with silylated nucleobases (cytosine, adenine, and guanine derivatives) via an electrophilic glycosidation reaction, promoted by N-iodosuccinimide (NIS).[1][2][3] Subsequent deiodination and deprotection steps yield the final 4'-ethynyl-2'-deoxy-4'-thioribonucleoside analogues.

II. Quantitative Data Summary

The biological activity of the synthesized 4'-ethynyl-2'-deoxy-4'-thioribonucleosides against HIV-1 is summarized in the table below. The data includes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI). For comparison, data for the corresponding 4'-oxygen analogues are also presented.

Table 1: Anti-HIV-1 Activity of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and their Oxygen Analogues in MT-4 Cells [1][3]

| Compound | Nucleobase | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 4'-Thio Analogue (32) | Cytosine | 0.22 | 120 | 545 |

| 4'-Oxygen Analogue (44) | Cytosine | 0.023 | 10.5 | 458 |

| 4'-Thio Analogue (41) | Adenine | 0.13 | >30 | >230 |

| 4'-Oxygen Analogue (45) | Adenine | 0.007 | 11.4 | 1630 |

| 4'-Thio Analogue (43) | Guanine | 0.0055 | >100 | >18200 |

| 4'-Oxygen Analogue (46) | Guanine | 0.0015 | 1.4 | 933 |

III. Experimental Protocols

The following protocols are adapted from the procedures described by Haraguchi et al.[1][3]

Protocol 1: Synthesis of the Glycosyl Donor (4-Ethynyl-4-thiofuranoid glycal)

This protocol describes the synthesis of the key glycosyl donor starting from 1,4-anhydro-2,3-O-isopropylidene-4-thio-D-ribitol 5-aldehyde.

Materials:

-

1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol 5-aldehyde

-

Formaldehyde

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl 1-diazo(2-oxopropyl)phosphonate

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium fluoride (TBAF)

-

tert-Butyllithium (t-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Aldol Reaction:

-

To a solution of 1,4-anhydro-2,3-O-isopropylidene-4-thio-D-ribitol 5-aldehyde in aqueous formaldehyde, add NaHCO₃ and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product with EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the aldol product.

-

-

Ethynylation:

-

To a solution of the aldol product in anhydrous MeOH, add K₂CO₃ and dimethyl 1-diazo(2-oxopropyl)phosphonate.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add TBAF to the reaction mixture to effect desilylation.

-

Quench the reaction, extract the product with EtOAc, and purify by silica gel column chromatography to afford the 4-ethynyl derivative.[3]

-

-

Glycal Formation:

-

Dissolve the 4-ethynyl derivative in anhydrous THF and cool to -70 °C.

-

Add t-BuLi (4 equivalents) dropwise and stir the reaction at -70 °C.[3]

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with EtOAc, dry, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the 4-ethynyl-4-thiofuranoid glycal.

-

Protocol 2: Synthesis of 4'-Ethynyl-2'-deoxy-4'-thiocytidine

This protocol details the glycosidation of the thiofuranoid glycal with N⁴-acetylcytosine and subsequent transformations to the final product.

Materials:

-

4-Ethynyl-4-thiofuranoid glycal (from Protocol 1)

-

N⁴-Acetylcytosine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

N-Iodosuccinimide (NIS)

-

Tributyltin hydride (Bu₃SnH)

-

Triethylborane (Et₃B)

-

Tetrabutylammonium fluoride (TBAF)

-

Acetic anhydride

-

Pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Acetonitrile (MeCN), anhydrous

-

Toluene, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Silylation of Nucleobase:

-

A suspension of N⁴-acetylcytosine in HMDS with a catalytic amount of (NH₄)₂SO₄ is heated at reflux until a clear solution is obtained.

-

The excess HMDS is removed under reduced pressure to give the silylated N⁴-acetylcytosine.

-

-

Electrophilic Glycosidation:

-

Dissolve the silylated N⁴-acetylcytosine and the 4-ethynyl-4-thiofuranoid glycal in anhydrous MeCN.

-

Add NIS and stir the mixture at room temperature in the dark.

-

Monitor the reaction by TLC. After completion, quench with aqueous Na₂S₂O₃ and extract the product with EtOAc.

-

Purify the crude product by silica gel column chromatography to yield the glycosylated product as a β-anomer.[1][3]

-

-

Deiodination:

-

Dissolve the iodinated nucleoside in anhydrous toluene and cool to -70 °C.

-

Add Bu₃SnH and Et₃B under an oxygen atmosphere and stir at -70 °C.[3]

-

Upon completion (TLC), concentrate the reaction mixture and purify by silica gel column chromatography.

-

-

Deprotection:

-

To the deiodinated product, add TBAF for desilylation, followed by acetylation with acetic anhydride in pyridine.

-

Purify the acetylated product.

-

Treat the purified acetate with K₂CO₃ in MeOH to remove the acetyl groups.[3]

-

Purify the final product, 4'-ethynyl-2'-deoxy-4'-thiocytidine, by silica gel column chromatography.

-

IV. Visualizations

Synthetic Pathway

Caption: Synthetic pathway for 4'-ethynyl-2'-deoxy-4'-thioribonucleosides.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

References

- 1. Synthesis of 4′-Ethynyl-2′-deoxy-4′-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for 4'-Ethynyl-2'-deoxyadenosine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Ethynyl-2'-deoxyadenosine (EdA) in click chemistry for various research applications. Detailed protocols and visualizations are included to facilitate the integration of EdA-based assays into your research workflows.

Introduction to this compound (EdA)

This compound (EdA) is a synthetic analog of the natural nucleoside deoxyadenosine. It possesses a terminal alkyne group at the 4'-position of the sugar ring, which serves as a reactive handle for bioorthogonal click chemistry reactions.[1] This unique feature allows for the specific and efficient labeling of newly synthesized DNA in living cells and in vitro. The primary application of EdA is in the monitoring of DNA synthesis, which is a fundamental process in cell proliferation, DNA repair, and viral replication.[1][2]

The most common click chemistry reaction used with EdA is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne group of incorporated EdA reacts with an azide-modified reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage.[3][4] This method offers a highly sensitive and specific alternative to traditional techniques for measuring DNA synthesis, such as the use of radioactive isotopes or bromodeoxyuridine (BrdU)-based immunoassays.

Key Applications